1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946362-97-6
Cat. No.: VC11937021
Molecular Formula: C20H17FN2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946362-97-6 |
|---|---|
| Molecular Formula | C20H17FN2O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H17FN2O3/c1-26-18-9-5-4-8-17(18)22-20(25)15-10-11-19(24)23(13-15)12-14-6-2-3-7-16(14)21/h2-11,13H,12H2,1H3,(H,22,25) |
| Standard InChI Key | QEQVJUOQIBDOQZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Introduction
Chemical Formula and Molecular Weight
-
Molecular Formula: CHFNO
-
Molecular Weight: Approximately 362 g/mol (estimated based on the molecular formula)
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions starting from pyridine derivatives. A common approach might include:
-
Pyridine Ring Formation: This could involve condensation reactions or cyclization of appropriate precursors.
-
Introduction of the 6-Oxo Group: This might be achieved through oxidation reactions.
-
Attachment of the Carboxamide Group: This could involve coupling reactions with appropriate amines.
-
Introduction of the Fluorophenylmethyl and Methoxyphenyl Groups: This might involve alkylation or arylation reactions.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, compounds with similar structures have shown potential in various therapeutic areas, including:
-
Antimicrobial Activity: Pyridine derivatives are known for their antimicrobial properties.
-
Anticancer Activity: Some pyridine compounds have been investigated for their anticancer potential.
-
Neurological Disorders: Pyridine derivatives have been explored for treating neurological conditions.
Safety and Toxicity
Given the lack of specific data, general safety precautions should be taken when handling this compound. It is advisable to wear protective gear and work in a well-ventilated area. The compound may cause skin irritation or be harmful if ingested, similar to other organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume